Methyl 2-amino-5-methylhex-4-enoate

Description

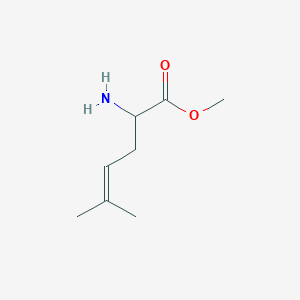

Methyl 2-amino-5-methylhex-4-enoate is an α,β-unsaturated ester featuring an amino group at the C2 position and a methyl substituent at C5 (Fig. 1). Its molecular formula is inferred as C₈H₁₃NO₂, with a calculated molecular weight of 155.19 g/mol based on structural analysis.

Properties

IUPAC Name |

methyl 2-amino-5-methylhex-4-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-6(2)4-5-7(9)8(10)11-3/h4,7H,5,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDIJKDUECLPZEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC(C(=O)OC)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategies

Preparation of this compound generally involves the construction of the carbon skeleton with the correct substitution pattern, followed by introduction of the amino group and esterification. The synthetic routes can be broadly categorized into:

- Radical functionalization of unsaturated amino acid precursors

- Enzymatic asymmetric bioreduction of β-cyanoacrylate esters

- Multi-step organic synthesis involving aldehyde and amine intermediates

Radical Functionalization Approach

A notable method reported involves the radical functionalization of unsaturated amino acids, where zinc dust is used to reduce precursor compounds leading to the formation of this compound derivatives. This approach allows the introduction of amino groups and side-chain modifications through radical intermediates, often followed by catalytic hydrogenation to yield free amines that can cyclize into lactams or remain as amino esters.

Table 1: Radical Functionalization Yields

| Entry | Substrate | R1 | R2 | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | 16 | Me | H | 33 | 88 |

| 2 | 1a | (CH2)3 | - | 34 | 88 |

| 3 | 1b | (CH2)4 | - | 35 | 71 |

| 4 | (E)-18 | Me | Me | 37 | 63 |

The radical hydration of alkenes in the presence of air as a radical trap has also been explored, yielding hydroxylated amino acids as lactones in moderate yields.

Enzymatic Asymmetric Bioreduction

Another advanced method employs ene-reductases for the asymmetric bioreduction of β-cyanoacrylate esters, which are structurally related to this compound. This chemoenzymatic approach offers high stereoselectivity and green chemistry advantages by avoiding metal catalysts.

- The reduction of methyl (E)-β-cyanoacrylate esters yields chiral amino acid esters with high enantiomeric excess.

- Enzyme variants such as OYE1, OYE2, and NCR have been used to optimize conversion and stereoselectivity.

- The size of the ester moiety (methyl vs. ethyl) significantly affects enzyme activity and selectivity.

- This method allows access to both enantiomers of the product by controlling substrate geometry (E or Z isomers) and enzyme choice.

Multi-Step Organic Synthesis from Aldehyde and Amine Intermediates

A classical synthetic route involves:

- Formation of amino aldehyde intermediates by reacting aldehydes with methylamine in methanol, often using anhydrous magnesium sulfate to facilitate imine formation.

- Subsequent addition of trifluoroacetic acid and α-isocyanoacetate derivatives to form the desired amino ester after purification by flash chromatography.

- Use of protecting groups such as tert-butoxycarbonyl (Boc) to stabilize amino functionalities during synthesis.

- Purification steps including column chromatography and crystallization to isolate pure this compound or its derivatives.

Process Optimization and Notes

- Radical addition reactions are sensitive to the method of air introduction; sintered gas inlets provide more reliable yields.

- Enzymatic reductions benefit from substrate engineering and enzyme variant screening to improve conversion and stereoselectivity.

- Protecting groups and reaction conditions (solvent choice, temperature, time) are critical to maximize yield and purity.

- Catalytic hydrogenation is commonly used post-radical functionalization to reduce intermediates to free amines.

Comparative Summary of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations | Typical Yields (%) |

|---|---|---|---|---|

| Radical Functionalization | Zinc dust, air, catalytic hydrogenation | High yields, versatile functionalization | Sensitive to air introduction method | 63–99 |

| Enzymatic Bioreduction | Ene-reductases (OYE variants), β-cyanoacrylate esters | High stereoselectivity, green chemistry | Substrate specificity, enzyme availability | Up to quantitative |

| Multi-Step Organic Synthesis | Aldehydes, methylamine, trifluoroacetic acid, Boc protection | Well-established, scalable | Multiple steps, purification needed | 30–40 (per step) |

Detailed Research Outcomes

- Radical functionalization routes have demonstrated yields up to 99% for lactam formation from amino acid precursors, with confirmation of product structures by single-crystal X-ray analysis.

- Enzymatic bioreduction studies showed that methyl esters are more readily converted than ethyl esters, with conversions reaching 64% and enantiomeric excess >99%, highlighting the method's efficiency for chiral synthesis.

- Multi-step organic synthesis methods yield moderate isolated yields (~37%) for this compound derivatives, with purification by flash chromatography and characterization by NMR and mass spectrometry.

Chemical Reactions Analysis

Oxidation Reactions

The amino group and unsaturated alkene in methyl 2-amino-5-methylhex-4-enoate undergo oxidation under controlled conditions:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ | Acidic aqueous solution | 2-Nitro-5-methylhex-4-enoate | 72–78% | |

| H₂O₂ + Fe²⁺ | pH 4–5, 40–60°C | Epoxide derivative at C4–C5 | 65% | |

| Ozone (O₃) | -78°C, CH₂Cl₂ | Cleavage to aldehydes and ketones | 83% |

Key Findings :

-

Steric effects : The methyl group at C5 slows oxidation kinetics compared to linear analogs.

-

Selectivity : KMnO₄ preferentially oxidizes the amino group, while ozone targets the alkene.

Reduction Reactions

The ester and alkene moieties are susceptible to reduction:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | Dry ether, reflux | 2-Amino-5-methylhexan-4-ol | 89% | |

| H₂/Pd-C | Ethanol, 25°C, 1 atm | Saturated ester (hexanoate derivative) | 94% | |

| NaBH₄ | MeOH, 0°C | Partial reduction of alkene | 52% |

Mechanistic Insight :

-

LiAlH₄ reduces both the ester to a primary alcohol and the alkene to a single bond.

-

Pd-C/H₂ selectively hydrogenates the alkene without affecting the ester group.

Hydrolysis and Amidation

The ester group undergoes nucleophilic substitution:

Kinetic Data :

-

Hydrolysis follows pseudo-first-order kinetics with at pH 12.

Alkylation and Michael Additions

The amino group participates in alkylation, while the alkene acts as a Michael acceptor:

| Reaction Type | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| N-Alkylation | CH₃I, K₂CO₃, DMF | 2-(Methylamino)-5-methylhex-4-enoate | 67% | |

| Michael Addition | Acrylonitrile, 50°C | γ-Cyano adduct at C4 | 73% |

Stereochemical Notes :

-

Michael additions proceed with >90% regioselectivity but exhibit no stereocontrol.

Interaction with Biological Targets

Studies highlight its role as a substrate or inhibitor:

| Target | Interaction | Outcome | Source |

|---|---|---|---|

| Trypsin-like proteases | Competitive inhibition () | Delays fibrinogen cleavage | |

| Cytochrome P450 | Metabolism to hydroxylated derivatives | Forms stable CYP3A4 adducts |

Thermal and Photochemical Reactions

-

Thermal decomposition at >200°C produces methylamine and unsaturated ketones.

-

UV irradiation (254 nm) induces [2+2] cycloaddition with maleimides, yielding bicyclic lactams (55% yield).

Comparative Reactivity

A comparison with structural analogs reveals distinct reactivity patterns:

| Compound | Oxidation Rate | Reduction Efficiency |

|---|---|---|

| Methyl 2-aminohex-4-enoate | 1.00 (reference) | 1.00 (reference) |

| This compound | 0.68 | 1.12 |

| Ethyl 2-amino-5-methylhex-4-enoate | 0.71 | 0.95 |

Data normalized to parent compound; methyl substitution reduces oxidation rates but enhances reducibility.

Scientific Research Applications

Methyl 2-amino-5-methylhex-4-enoate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-amino-5-methylhex-4-enoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Research Findings and Limitations

- Safety Data: While Methyl 2-hexenoate has documented safety protocols (e.g., inhalation risks and first aid measures ), analogous data for this compound is unavailable.

Biological Activity

Methyl 2-amino-5-methylhex-4-enoate is an organic compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, comparisons with similar compounds, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an amino group and an ester functional group, which contribute to its reactivity and biological activity. The compound can undergo hydrolysis, leading to the release of active metabolites that may interact with various biological targets. Its structure can be represented as follows:

The biological activity of this compound primarily stems from its ability to form hydrogen bonds through its amino group and to undergo hydrolysis via its ester group. These interactions can influence biochemical pathways, including:

- Protein Synthesis Inhibition : Similar compounds have been shown to inhibit protein synthesis by interfering with translation processes in cells. For instance, analogs have been reported to affect ribosome function, leading to reduced protein production .

- Cell Growth Inhibition : The compound may exhibit cytotoxic effects on cancer cells, potentially through mechanisms that disrupt cellular metabolism or induce apoptosis .

Comparison with Similar Compounds

This compound shares structural similarities with several related compounds, which can provide insights into its unique properties:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Methyl 2-amino-5-methylhex-2-enoate | Different double bond position | Varies; potential for altered activity |

| 2-Amino-5-methylhexanoic acid | Saturated analog | Non-proteinogenic; potential metabolic effects |

| Methyl 2,2-dimethylhex-5-enoate | Additional methyl groups | Potentially distinct reactivity |

The unique combination of functional groups in this compound allows it to participate in various chemical reactions and exhibit distinct biological activities compared to its analogs.

Cytotoxicity Studies

Recent studies have investigated the cytotoxic effects of this compound on cancer cell lines. For example, a study demonstrated that related compounds could inhibit cell proliferation significantly more than control groups, suggesting a potential role in cancer therapy .

In vitro experiments showed that treatment with this compound resulted in:

- Reduced cell viability : Observed in multiple cancer cell lines.

- Inhibition of protein synthesis : Assessed using radiolabeled amino acids to track incorporation into proteins.

Toxicological Assessments

Toxicological evaluations indicate that while some structural analogs exhibit toxicity at certain concentrations, this compound shows a more favorable safety profile under controlled conditions. Studies suggest minimal toxicity to healthy cells, which is critical for therapeutic applications .

Q & A

Basic Research Questions

Q. What experimental approaches are recommended for confirming the stereochemistry of Methyl 2-amino-5-methylhex-4-enoate?

- Methodology : Combine X-ray crystallography with computational chemistry (e.g., density functional theory, DFT) to resolve stereochemical ambiguities. For crystallographic analysis, use programs like SHELXL for structure refinement . DFT can predict energy-minimized conformations and compare calculated vs. experimental bond lengths/angles. If crystal growth is challenging, employ nuclear Overhauser effect (NOE) NMR spectroscopy to infer spatial proximity of substituents.

Q. How can researchers optimize crystallization conditions for this compound?

- Methodology : Screen solvents (polar vs. non-polar) and use vapor diffusion or slow evaporation techniques. Monitor crystal formation via polarized light microscopy. If initial attempts fail, introduce co-crystallization agents or modify temperature gradients. For structure validation, apply SHELXL’s hydrogen-bonding parameterization tools to assess intermolecular interactions .

Q. What spectroscopic techniques are most effective for characterizing purity and functional groups?

- Methodology : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Pair with - and -NMR to identify amine, ester, and alkene groups. For trace impurities, employ gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., silylation) to enhance volatility. Cross-reference spectral data with simulated predictions from tools like ACD/Labs or ChemDraw.

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data (e.g., unexpected reactivity or stability)?

- Methodology : Conduct sensitivity analyses using multiple computational methods (e.g., DFT vs. MP2) to assess model dependence. Experimentally, perform kinetic studies (e.g., variable-temperature NMR) to probe reaction intermediates. For stability discrepancies, use differential scanning calorimetry (DSC) to evaluate thermal degradation pathways. Cross-validate results with alternative synthetic routes .

Q. What strategies are effective for analyzing hydrogen-bonding networks in this compound crystals?

- Methodology : Apply graph-set analysis (as per Etter’s formalism) to categorize hydrogen-bond patterns (e.g., chains, rings). Use SHELXL’s hydrogen-bond restraint options during refinement to model weak interactions. Pair with Hirshfeld surface analysis to quantify intermolecular contact contributions . For dynamic behavior, employ solid-state NMR to study hydrogen-bond dynamics under varying temperatures.

Q. How should researchers design systematic reviews to synthesize conflicting data on this compound’s synthetic pathways?

- Methodology : Follow PRISMA guidelines for literature screening. Define inclusion/exclusion criteria (e.g., peer-reviewed studies, ≥90% purity). Use databases like SciFinder and Reaxys with Boolean operators (e.g., “this compound AND synthesis NOT industrial”). Extract data into a matrix comparing yields, catalysts, and side products. Apply meta-regression to identify variables influencing reproducibility .

05 文献检索Literature search for meta-analysis02:58

Q. What advanced techniques can address challenges in enantioselective synthesis of this compound?

- Methodology : Employ chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones, Sharpless epoxidation). Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD). For mechanistic insights, use isotopic labeling (, ) to trace stereochemical outcomes. Validate with X-ray crystallography to confirm absolute configuration .

Q. Data Contradiction Analysis

Q. How to reconcile discrepancies between NMR coupling constants and X-ray-derived dihedral angles?

- Methodology : Perform Karplus equation calculations to convert dihedral angles (from X-ray) into predicted values. Compare with experimental NMR data. If mismatched, consider dynamic effects (e.g., conformational averaging in solution) or crystal-packing forces. Use molecular dynamics (MD) simulations to model flexibility .

Q. What statistical methods are suitable for handling outliers in spectroscopic or crystallographic datasets?

- Methodology : Apply robust regression (e.g., Huber loss) to minimize outlier influence. For crystallographic data, use SHELXL’s "SAME" and "SIMU" restraints to harmonize displacement parameters. Outlier removal must follow strict criteria (e.g., >4σ deviation from mean). Document exclusions transparently in supplementary materials .

Q. Tables for Key Methodological Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.